3-(Benzyloxy)-5-bromopicolinonitrile
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Overview
Description
3-(Benzyloxy)-5-bromopicolinonitrile is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a benzyloxy group at the 3-position, a bromine atom at the 5-position, and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-bromopicolinonitrile typically involves multiple steps. One common method starts with the bromination of 3-hydroxypyridine to introduce the bromine atom at the 5-position. This is followed by the protection of the hydroxyl group with a benzyl group to form 3-(benzyloxy)-5-bromopyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-bromopicolinonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-5-bromopicolinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for studying biological pathways.
Industry: Used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-bromopicolinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactive compound derived from this intermediate .
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzyloxy)pyridine
- 5-Bromopicolinonitrile
- 3-(Benzyloxy)-2-methylpyridine
Uniqueness
The presence of both a benzyloxy group and a bromine atom on the pyridine ring provides opportunities for further functionalization and derivatization, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C13H9BrN2O |
---|---|
Molecular Weight |
289.13 g/mol |
IUPAC Name |
5-bromo-3-phenylmethoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C13H9BrN2O/c14-11-6-13(12(7-15)16-8-11)17-9-10-4-2-1-3-5-10/h1-6,8H,9H2 |
InChI Key |
CEPUJZYLEQUYSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)C#N |
Origin of Product |
United States |
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